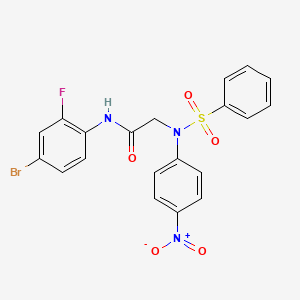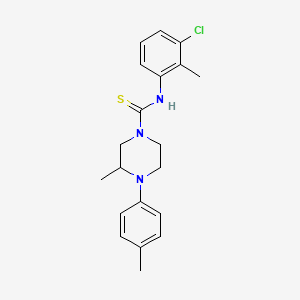![molecular formula C19H28N4S B4125825 N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-N'-cyclopentylthiourea](/img/structure/B4125825.png)
N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-N'-cyclopentylthiourea
Descripción general
Descripción
N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-N’-cyclopentylthiourea is a synthetic compound that features a unique combination of adamantane, pyrazole, and thiourea moieties. The adamantane structure is known for its rigidity and stability, while the pyrazole ring is a common motif in many biologically active compounds. The thiourea group adds further versatility to the molecule, making it a valuable compound in various fields of research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-N’-cyclopentylthiourea typically involves multiple steps. One common method starts with the preparation of 1-adamantylamine, which is then reacted with 3-chloropyrazole to form N-(1-adamantyl)-1H-pyrazol-3-amine. This intermediate is subsequently treated with cyclopentyl isothiocyanate under mild conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-N’-cyclopentylthiourea can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: The pyrazole ring can be reduced under specific conditions to yield pyrazoline derivatives.
Substitution: The adamantyl and cyclopentyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides are often employed in substitution reactions.
Major Products Formed
Oxidation: Sulfonyl derivatives of the thiourea group.
Reduction: Pyrazoline derivatives from the reduction of the pyrazole ring.
Substitution: Various substituted adamantyl or cyclopentyl derivatives.
Aplicaciones Científicas De Investigación
N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-N’-cyclopentylthiourea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials with unique properties, such as high thermal stability and resistance to degradation.
Mecanismo De Acción
The mechanism of action of N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-N’-cyclopentylthiourea involves its interaction with specific molecular targets. The adamantane moiety provides structural rigidity, allowing the compound to fit into enzyme active sites or receptor binding pockets. The pyrazole ring can participate in hydrogen bonding and π-π interactions, enhancing binding affinity. The thiourea group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity.
Comparación Con Compuestos Similares
Similar Compounds
- N-(1-adamantyl)-1-pentyl-1H-indole-3-carboxamide
- N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide
- 1-adamantylamine derivatives
Uniqueness
N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-N’-cyclopentylthiourea stands out due to its unique combination of adamantane, pyrazole, and thiourea moieties. This combination provides a balance of structural rigidity, chemical reactivity, and biological activity that is not commonly found in other compounds. Its versatility makes it a valuable tool in various fields of research and potential therapeutic applications.
Propiedades
IUPAC Name |
1-[1-(1-adamantyl)pyrazol-3-yl]-3-cyclopentylthiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N4S/c24-18(20-16-3-1-2-4-16)21-17-5-6-23(22-17)19-10-13-7-14(11-19)9-15(8-13)12-19/h5-6,13-16H,1-4,7-12H2,(H2,20,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXBDQYAJIFDJRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=S)NC2=NN(C=C2)C34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-{[(2-{[2-(4-tert-butylphenyl)cyclopropyl]carbonyl}hydrazinyl)carbonothioyl]amino}-4-ethyl-5-methylthiophene-3-carboxylate](/img/structure/B4125742.png)
![2-{[4-allyl-5-(4-bromophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B4125743.png)
![2-{[(4-methyl-3-nitrophenyl)sulfonyl]amino}-N-propylbenzamide](/img/structure/B4125750.png)
![4-[(3-chloro-6-nitro-1-benzothien-2-yl)carbonyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]-1-piperazinecarbothioamide](/img/structure/B4125758.png)
![1-(1-adamantylacetyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B4125765.png)

![N-(4-{[2-(2-nitrobenzoyl)hydrazino]carbonyl}phenyl)benzamide](/img/structure/B4125774.png)
![N~2~-(2,5-dimethoxyphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-(2-methyl-5-nitrophenyl)glycinamide](/img/structure/B4125778.png)
![Ethyl 2-({[1-(1,3-benzodioxol-5-yl)ethyl]carbamothioyl}amino)-5-phenylthiophene-3-carboxylate](/img/structure/B4125792.png)

![N-({[4-(4-isobutyryl-1-piperazinyl)phenyl]amino}carbonothioyl)hexanamide](/img/structure/B4125821.png)
![N-1-adamantyl-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B4125841.png)
![4-[3-(4-benzyl-1-piperazinyl)-3-oxopropyl]-N-cyclohexylbenzenesulfonamide](/img/structure/B4125848.png)
![3,3,3-trifluoro-N-{5-oxo-1-[2-(trifluoromethyl)benzyl]-3-pyrrolidinyl}propanamide](/img/structure/B4125852.png)
